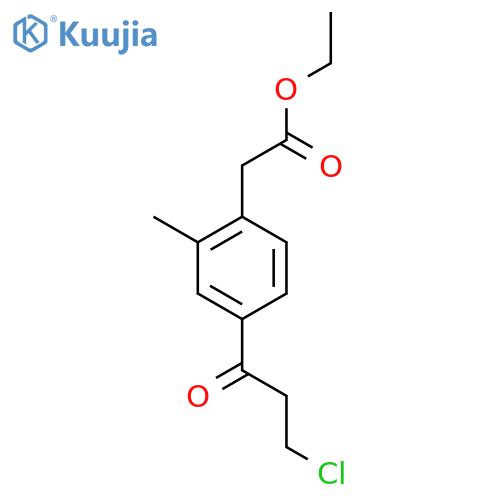Cas no 1805911-49-2 (Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate)

1805911-49-2 structure
商品名:Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate
CAS番号:1805911-49-2
MF:C14H17ClO3
メガワット:268.735983610153
CID:5006223
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate
-
- インチ: 1S/C14H17ClO3/c1-3-18-14(17)9-11-4-5-12(8-10(11)2)13(16)6-7-15/h4-5,8H,3,6-7,9H2,1-2H3
- InChIKey: XWAKIYXVDDKPDH-UHFFFAOYSA-N
- ほほえんだ: ClCCC(C1C=CC(CC(=O)OCC)=C(C)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 291
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 43.4
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007934-500mg |
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate |
1805911-49-2 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
| Alichem | A010007934-1g |
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate |
1805911-49-2 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
| Alichem | A010007934-250mg |
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate |
1805911-49-2 | 97% | 250mg |
470.40 USD | 2021-07-06 |
Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
1805911-49-2 (Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate) 関連製品
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量